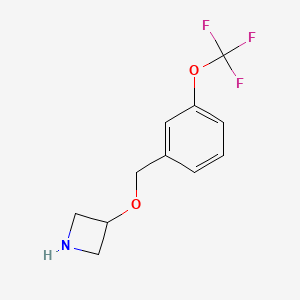
3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine
Descripción general
Descripción
“3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine” is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol. It is related to other compounds such as “3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride” and “m-Trifluoromethoxybenzoic acid” which have similar trifluoromethoxy groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine” are not extensively detailed in the search results. It is known to have a molecular weight of 231.21 and a molecular formula of C11H12F3NO . For more specific properties such as melting point, boiling point, solubility, etc., further specialized resources or databases may need to be consulted.Aplicaciones Científicas De Investigación
Antibacterial Agents Synthesis
Azetidine derivatives have been synthesized and evaluated for their potential as antibacterial agents. For instance, stereochemically pure azetidinylquinolones were prepared to determine the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. These studies highlighted the critical role of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).
Building Blocks for Chemical Synthesis
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into new building blocks for the construction of CF3-containing compounds. These derivatives are valuable for synthesizing a range of products, including aminopropanes and aziridines, demonstrating the versatility of azetidine-based compounds in chemical synthesis (Hang Dao Thi et al., 2018).
Novel S1P Receptor Modulators
Azetidine derivatives have been discovered as potent and selective S1P receptor modulators. One such compound, BAF312 (Siponimod), has shown promise in phase 2 clinical trials for treating relapsing-remitting multiple sclerosis, highlighting the therapeutic potential of azetidine derivatives in neurology (Pan et al., 2013).
Antioxidant Activity
Some azetidine derivatives, specifically 4-Oxo-Azetidine derivatives, have been synthesized and evaluated for their antioxidant activity. Derivatives with specific substituents showed maximum activity, indicating the potential of azetidine compounds in developing antioxidant therapies (Madhavi & Rani, 2014).
Triple Reuptake Inhibitors
Azetidines based on the 3-aryl-3-oxypropylamine scaffold have been designed and synthesized as triple reuptake inhibitors (TRIs), which are compounds that can potentially treat depression by acting on serotonin, norepinephrine, and dopamine reuptake mechanisms. This research opens new avenues for developing treatments for mood disorders (Han et al., 2012).
Propiedades
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-2-8(4-9)7-16-10-5-15-6-10/h1-4,10,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCKOCXAAGNKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




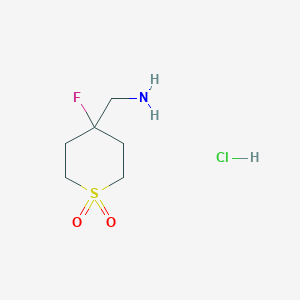
![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)

![4-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485294.png)
![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)

![2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485297.png)
![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)
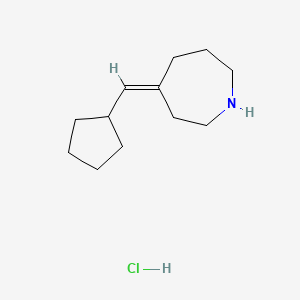
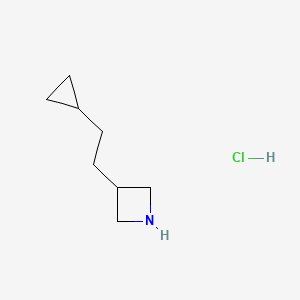
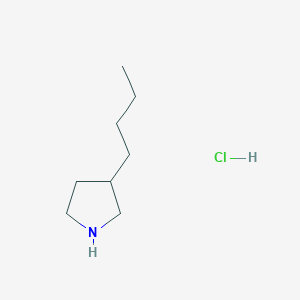
![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)
![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)